Boc,Z-NNH-Boc
Overview
Description
“Boc,Z-NNH-Boc” is a chemical compound with the molecular formula C18H26N2O6 . It has an average mass of 366.409 Da and a monoisotopic mass of 366.179077 Da . The compound is also known by other names such as 1-Benzyl 1,2-di-tert-butyl hydrazine-1,1,2-tricarboxylate and N,N’-BIS (TERT-BUTOXYCARBONYL)BENZYLOXYCARBOHYDRAZIDE .
Synthesis Analysis
The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . It has several properties including a density of 1.2±0.1 g/cm3, an index of refraction of 1.515, and a molar refractivity of 94.7±0.3 cm3 .Chemical Reactions Analysis
The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation .Physical and Chemical Properties Analysis
“this compound” has several physical and chemical properties. It has 8 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds . It has an ACD/LogP of 3.87 and a polar surface area of 94 Å2 . Its polarizability is 37.5±0.5 10-24 cm3, and it has a surface tension of 42.1±3.0 dyne/cm .Scientific Research Applications
1. Photocatalytic Degradation of Antibiotics
A study by Kang et al. (2020) developed a dual Z-scheme CN/MS/BOC ternary heterojunction photocatalyst by co-modifying Bi24O31Cl10 (BOC) with MoS2 (MS) and g-C3N4 (CN) for the enhanced visible-light photodegradation of the antibiotic tetracycline (TC). The optimal catalyst showed a significant increase in photocatalytic efficiency, achieving a 97.5% removal rate of TC under visible-light irradiation, which was substantially higher than that of the individual components. This research highlights the potential of advanced photocatalytic materials for environmental remediation, particularly in decomposing persistent pharmaceutical pollutants in water sources (Kang, Jin, Li, Wang, Chen, & Wang, 2020).
2. Ultra-High Temperature Ceramics
Fahrenholtz and Hilmas (2017) reviewed the state of knowledge and emerging research directions for ultra-high temperature ceramics (UHTCs), materials that can withstand extreme environments due to their high melting points. These materials, including borides, carbides, and nitrides of early transition metals like Zr, Hf, Nb, and Ta, have potential applications in aerospace and other industries requiring materials that can endure severe thermal and mechanical stress. The review discusses challenges in synthesis, processing, and characterization of UHTCs, and highlights the need for further research in this area (Fahrenholtz & Hilmas, 2017).
Mechanism of Action
Target of Action
Boc,Z-NNH-Boc is a chemical compound that primarily targets amino functions . It is used as a protecting group for amines, particularly in the field of peptide synthesis . The compound’s primary role is to protect amines as less reactive carbamates, making it a crucial tool in the synthesis of multifunctional targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the amines. The compound forms Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This interaction results in the formation of Boc-protected amines and amino acids, which are stable towards most nucleophiles and bases .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of peptides. The compound plays a pivotal role in the protection of amino functions, which often occur in the context of peptide synthesis . By protecting amines as less reactive carbamates, this compound facilitates the synthesis of multifunctional targets .
Pharmacokinetics
The compound’s molecular weight is 36642 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The result of this compound’s action is the formation of Boc-protected amines and amino acids . These protected amines and amino acids are stable towards most nucleophiles and bases, making them less reactive . This facilitates the synthesis of multifunctional targets, particularly in the field of peptide synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of a base and the anhydrous or aqueous conditions under which the reaction takes place The compound’s stability and efficacy can also be affected by these factors
Biochemical Analysis
Biochemical Properties
Boc,Z-NNH-Boc plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis . It interacts with various enzymes and proteins, including hydrolases and transferases, which facilitate the removal of the Boc protecting group under specific conditions . The nature of these interactions involves the formation of stable intermediates that prevent unwanted side reactions during peptide bond formation .
Cellular Effects
This compound influences various cellular processes by protecting amino groups, thereby preventing premature reactions that could disrupt cellular functions . It impacts cell signaling pathways by modulating the availability of free amino groups, which are essential for protein synthesis and function . Additionally, this compound can affect gene expression by stabilizing intermediates that are crucial for the synthesis of regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable carbamate intermediates . These intermediates bind to amino groups, preventing their participation in unwanted reactions . The compound can also inhibit or activate enzymes involved in peptide synthesis by modulating the availability of free amino groups . Changes in gene expression are mediated through the stabilization of regulatory proteins that control transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of free amino groups . Long-term studies have shown that this compound can maintain its protective effects for extended periods, ensuring the integrity of synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound effectively protects amino groups without causing adverse effects . At high doses, this compound can exhibit toxic effects, including disruption of cellular functions and induction of oxidative stress . Threshold effects have been observed, where the protective benefits diminish beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid and peptide synthesis . It interacts with enzymes such as hydrolases and transferases, which facilitate the removal of the Boc protecting group . The compound can also affect metabolic flux by modulating the availability of free amino groups, which are essential for various biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments . The compound’s distribution is influenced by its hydrophobicity, which allows it to accumulate in lipid-rich regions .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization is crucial for its role in protecting amino groups during peptide synthesis .
Properties
IUPAC Name |
benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-17(2,3)25-14(21)19-20(16(23)26-18(4,5)6)15(22)24-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCFMGYSCLJXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471954 | |
Record name | Boc,Z-NNH-Boc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202980-91-4 | |
Record name | Boc,Z-NNH-Boc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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